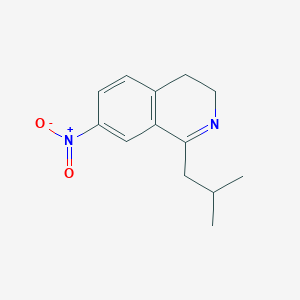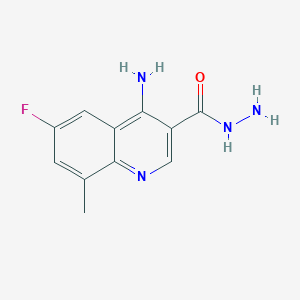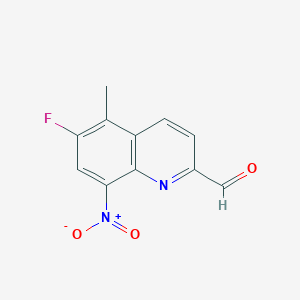
6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde is a chemical compound with a unique molecular structure. It is part of the quinoline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the quinoline ring, along with a carbaldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 6-fluoro-5-methylquinoline followed by oxidation to introduce the nitro group. The final step involves the formylation of the quinoline ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s high purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Fluor-5-methyl-8-nitrochinolin-2-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate mit modifizierten funktionellen Gruppen, die in verschiedenen Anwendungen weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
6-Fluor-5-methyl-8-nitrochinolin-2-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Fluor-5-methyl-8-nitrochinolin-2-carbaldehyd umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Das Fluoratom erhöht die Stabilität und Bioverfügbarkeit der Verbindung, was sie zu einem wertvollen Kandidaten für die Medikamentenentwicklung macht.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Fluor-8-methyl-5-nitrochinolin-2-carbaldehyd
- 8-Fluor-5-nitrochinolin
Einzigartigkeit
6-Fluor-5-methyl-8-nitrochinolin-2-carbaldehyd ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht
Eigenschaften
Molekularformel |
C11H7FN2O3 |
|---|---|
Molekulargewicht |
234.18 g/mol |
IUPAC-Name |
6-fluoro-5-methyl-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-8-3-2-7(5-15)13-11(8)10(14(16)17)4-9(6)12/h2-5H,1H3 |
InChI-Schlüssel |
DRRZXZDEXCSYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2=C1C=CC(=N2)C=O)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
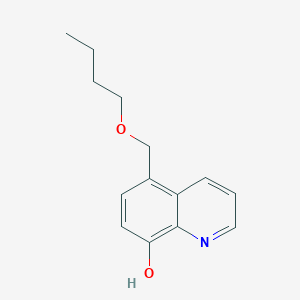
![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)
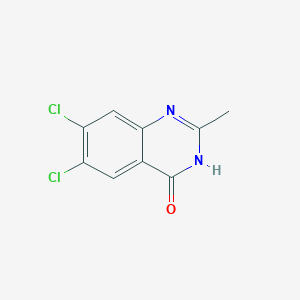

![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
